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Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

L  Get Quote

Cat. No.: B064740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Bromo-6-
fluoroquinoline. Due to the limited availability of published experimental spectra for this
specific molecule, this guide presents predicted data based on the analysis of structurally
similar compounds. It also outlines detailed, standardized experimental protocols for acquiring
high-quality NMR and mass spectra for small organic molecules, serving as a practical
resource for laboratory work.

Compound Information

Compound Name

2-Bromo-6-fluoroquinoline

CAS Number

159870-91-4[1]

Molecular Formula

CoHsBrFNJ[1]

Molecular Weight

226.05 g/mol [1]

Chemical Structure
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Predicted NMR Spectroscopic Data

The following tables summarize the predicted *H and 13C NMR chemical shifts for 2-Bromo-6-

fluoroquinoline. These predictions are based on established substituent effects on the

quinoline ring system and data from analogous compounds.[2] Actual experimental values may

vary depending on the solvent and other experimental conditions.

Predicted *H NMR Data (400 MHz, CDCla)

. Predicted Chemical Predicted Predicted Coupling

Proton Assignment . L
Shift () [ppm] Multiplicity Constant (J) [Hz]

H-3 ~7.5-7.7 d J=8.8
H-4 ~8.0-8.2 d J=8.8
H-5 ~7.8-8.0 dd J=9.2,28
H-7 ~7.3-75 ddd J=9.2,84,28
H-8 ~8.0-8.2 dd J=84,56

Predicted *C NMR Data (101 MHz, CDCls)

Carbon Assignment

Predicted Chemical Shift () [ppm]

C-2 ~142.0 (C-Br)

C-3 ~124.0

C-4 ~138.0

C-4a ~129.0

C-5 ~118.0 (d, J(C-F) = 25 Hz)

C-6 ~160.0 (d, J(C-F) = 250 Hz)

c-7 ~125.0 (d, J(C-F) = 8 Hz)

C-8 ~132.0

C-8a ~147.0

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b064740?utm_src=pdf-body
https://www.benchchem.com/product/b064740?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratpry

Check Availability & Pricing

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental
composition of 2-Bromo-6-fluoroquinoline. The theoretical monoisotopic mass is 224.95894
Da.[3] A key characteristic in the mass spectrum of a bromine-containing compound is the
distinctive isotopic pattern. Bromine has two stable isotopes, 7°Br and 8!Br, in an approximate
1.1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: [M]* and
[M+2]*, with nearly equal intensity and separated by approximately 2 Da.[3]

Expecied_Mass_SpecImmeiLy Data

Description Predicted m/z
[M]* Molecular ion with 7°Br ~224.96
[M+2]* Molecular ion with 81Br ~226.96

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and mass
spectra for small organic molecules like 2-Bromo-6-fluoroquinoline.

NMR Spectroscopy Experimental Protocol

4.1.1. Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for *H NMR and
20-50 mg for 13C NMR.[2]

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully
soluble. Deuterated chloroform (CDCIs) is a common choice for non-polar to moderately
polar compounds.[2]

o Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm
NMR tube.[2]
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« Filtration (Optional): If any solid particles are present, filter the solution through a small plug
of glass wool placed inside the pipette.

o Capping: Securely cap the NMR tube.
4.1.2. *H NMR Data Acquisition

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for optimal signal dispersion.[2]

e Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is
typically used.[2]

e Acquisition Parameters:

[¢]

Temperature: 298 K (25 °C)[2]

[e]

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.[2]

o

Acquisition Time: 2-4 seconds.[2]

[¢]

Relaxation Delay (D1): 1-2 seconds.

[¢]

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this
concentration.

4.1.3. 3C NMR Data Acquisition

e Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30
on Bruker instruments) is commonly employed.[2]

e Acquisition Parameters:
o Temperature: 298 K (25 °C)[2]
o Spectral Width: Approximately 200-220 ppm.[2]

o Acquisition Time: 1-2 seconds.[2]
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o Relaxation Delay (D1): 2 seconds.[2]

o Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to
the low natural abundance of the 13C isotope.[2]

4.1.4. Data Processing

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the
frequency-domain spectrum.[2]

Phasing: Manually or automatically phase correct the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C).[2]

Integration: Integrate the peaks in the *H NMR spectrum to determine the relative ratios of
protons.

Peak Picking: Identify and label the chemical shifts of the peaks.

Mass Spectrometry Experimental Protocol

4.2.1. Sample Preparation

o Dissolution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

« Filtration: Filter the solution through a 0.22 pum syringe filter to remove any particulate matter.
4.2.2. Data Acquisition (Using LC-MS with Electrospray lonization - ESI)

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with
a liquid chromatography system.

 lonization Mode: Electrospray ionization (ESI) is a common soft ionization technique for
small organic molecules.[4]
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o Polarity: Positive ion mode is typically used for quinoline derivatives.
e Mass Range: Set the mass range to scan from approximately m/z 50 to 500.

o Calibration: Calibrate the mass spectrometer using a known reference standard to ensure
high mass accuracy.[5]

e Liquid Chromatography (Optional but Recommended): Using a C18 column with a gradient
of water and acetonitrile (both with 0.1% formic acid) can help to purify the sample before it
enters the mass spectrometer.

4.2.3. Data Analysis

e Molecular lon Identification: Locate the molecular ion peaks, paying close attention to the
characteristic [M]* and [M+2]* isotopic pattern for bromine.

o Elemental Composition Determination: Use the accurate mass measurement from a high-
resolution instrument to confirm the elemental formula (CoHsBrFN).

e Fragmentation Analysis: If tandem mass spectrometry (MS/MS) is performed, analyze the
fragmentation pattern to gain further structural information.

Visualized Workflows

The following diagrams illustrate the general workflows for NMR and mass spectrometry
analysis.
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Caption: General workflow for NMR analysis.
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Caption: General workflow for LC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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